N-benzyl-2-bromo-N-propan-2-ylbenzamide
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Overview
Description
N-benzyl-2-bromo-N-propan-2-ylbenzamide is an organic compound with the molecular formula C₁₇H₁₈BrNO and a molecular weight of 332.235 g/mol . This compound is characterized by the presence of a benzyl group, a bromine atom, and a propan-2-yl group attached to the benzamide core structure. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-bromo-N-propan-2-ylbenzamide typically involves the bromination of N-benzyl-N-propan-2-ylbenzamide. This can be achieved through the reaction of N-benzyl-N-propan-2-ylbenzamide with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-2-bromo-N-propan-2-ylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to N-benzyl-N-propan-2-ylbenzamide using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the benzyl group can be achieved using oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.
Major Products:
- Substitution reactions yield various substituted benzamides.
- Reduction reactions produce N-benzyl-N-propan-2-ylbenzamide.
- Oxidation reactions result in benzyl alcohol derivatives.
Scientific Research Applications
N-benzyl-2-bromo-N-propan-2-ylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-bromo-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the benzyl and propan-2-yl groups can influence the compound’s binding affinity and selectivity towards biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-benzyl-2-chloro-N-propan-2-ylbenzamide
- N-benzyl-2-fluoro-N-propan-2-ylbenzamide
- N-benzyl-2-iodo-N-propan-2-ylbenzamide
Comparison: N-benzyl-2-bromo-N-propan-2-ylbenzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic and research applications.
Properties
IUPAC Name |
N-benzyl-2-bromo-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-13(2)19(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)18/h3-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZKFPAKHXJDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968294 |
Source
|
Record name | N-Benzyl-2-bromo-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5354-32-5 |
Source
|
Record name | N-Benzyl-2-bromo-N-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20968294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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